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tetramethylisoindoline

Cat. No.: B1281721 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of tetramethylisoindoline derivatives,

a class of heterocyclic compounds with significant potential in drug discovery and development.

The document focuses on their synthesis, biological activities, and underlying mechanisms of

action, with a particular emphasis on their applications as antioxidant and anticancer agents.

Core Concepts and Synthesis
Tetramethylisoindoline derivatives are characterized by an isoindoline core structure bearing

four methyl groups at positions 1 and 3. This structural motif imparts unique physicochemical

properties, including high stability. The nitrogen atom at position 2 serves as a versatile point

for chemical modification, allowing for the synthesis of a diverse library of derivatives with a

wide range of biological activities.

A key subclass of these compounds is the 1,1,3,3-tetramethylisoindolin-2-yloxyl nitroxides,

which are stable free radicals. These nitroxides and their parent amines are of particular

interest due to their low cytotoxicity and favorable electron paramagnetic resonance (EPR)

characteristics, making them suitable for biological applications.[1]
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The synthesis of the 1,1,3,3-tetramethylisoindoline core can be achieved through various

synthetic routes. One common approach involves the reaction of α,α,α',α'-tetramethyl-o-

phenylenedimethylene dibromide with a primary amine.

Synthesis of 5-Carboxy-1,1,3,3-tetramethylisoindolin-2-
yloxyl (CTMIO)
A notable derivative, 5-carboxy-1,1,3,3-tetramethylisoindolin-2-yloxyl (CTMIO), offers a handle

for further functionalization due to its carboxylic acid group. Its synthesis involves a multi-step

process:

Synthesis of CTMIO

2-Benzyl-1,1,3,3-tetramethylisoindoline Selective Bromination
(AlCl3) 5-Bromo-1,1,3,3-tetramethylisoindoline Lithiation and Carboxylation 5-Carboxy-1,1,3,3-tetramethylisoindoline Oxidation

(Tungstate-H2O2) 5-Carboxy-1,1,3,3-tetramethylisoindolin-2-yloxyl (CTMIO)
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Caption: Synthetic pathway for 5-carboxy-1,1,3,3-tetramethylisoindolin-2-yloxyl (CTMIO).

Experimental Protocol: Synthesis of 5-Carboxy-1,1,3,3-tetramethylisoindoline (Precursor to

CTMIO)[2]

Selective Bromination: 2-Benzyl-1,1,3,3-tetramethylisoindoline is subjected to selective

bromination using a Lewis acid catalyst such as aluminum chloride (AlCl₃) to yield 5-bromo-

1,1,3,3-tetramethylisoindoline.[2]

Lithiation and Carboxylation: The resulting bromo derivative undergoes lithiation followed by

carboxylation to introduce a carboxylic acid group at the 5-position, affording 5-carboxy-

1,1,3,3-tetramethylisoindoline.[2]

Oxidation: The final step involves the oxidation of the secondary amine of the isoindoline ring

to a nitroxide radical using an oxidizing agent like tungstate and hydrogen peroxide, yielding

CTMIO.[2]
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Biological Activities and Therapeutic Potential
Tetramethylisoindoline derivatives have demonstrated a range of biological activities, with a

primary focus on their antioxidant and anticancer properties.

Antioxidant Activity
The nitroxide derivatives of tetramethylisoindoline are potent antioxidants. Their mechanism of

action involves a catalytic cycle where the nitroxide radical is reduced to the corresponding

hydroxylamine and oxidized to the oxoammonium cation.[2][3] This redox cycling allows them

to scavenge a variety of reactive oxygen species (ROS) and other free radicals, thereby

protecting cells from oxidative damage.[2][3]

Antioxidant Mechanism of Tetramethylisoindoline Nitroxides
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Caption: Catalytic antioxidant cycle of tetramethylisoindoline nitroxides.

Experimental Protocol: In Vitro Antioxidant Assays

Standard in vitro assays are employed to quantify the antioxidant capacity of

tetramethylisoindoline derivatives.
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DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This assay measures the

ability of the compound to donate a hydrogen atom or an electron to the stable DPPH

radical. The reduction of DPPH is monitored spectrophotometrically by the decrease in

absorbance at a specific wavelength.

Nitric Oxide Radical Scavenging Assay: The scavenging of nitric oxide radicals, generated

from sodium nitroprusside, is measured by the Griess reaction, which quantifies the amount

of nitrite formed.[4]

Anticancer Activity
Several studies have highlighted the potential of isoindoline derivatives, including those with

the tetramethylisoindoline scaffold, as anticancer agents. Their mechanism of action can be

multifaceted, including the induction of apoptosis and inhibition of cell proliferation.

Quantitative Data: Cytotoxicity of Tetramethylisoindoline Derivatives

While extensive quantitative data for a broad range of tetramethylisoindoline derivatives is still

emerging, preliminary studies indicate their potential. The following table summarizes the IC₅₀

values for representative isoindoline derivatives against various cancer cell lines. It is important

to note that these are examples from the broader isoindoline class, and further specific testing

on tetramethylisoindoline derivatives is required.
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Compound Cell Line IC₅₀ (µM) Reference

Indole-based Caffeic

Acid Amide 3j
DPPH Assay 50.98 ± 1.05 [1]

Indole-based Caffeic

Acid Amide 3m
ABTS Assay 14.92 ± 0.30 [1]

Quinazolin-4-one

derivative
Human Renal (TK10) 0.62 - 7.72 [5]

Quinazolin-4-one

derivative
Melanoma 0.62 - 7.72 [5]

Quinazolin-4-one

derivative

Breast Cancer (MCF-

7)
0.62 - 7.72 [5]

Phosphonium

Vindoline Derivative

9e

Non-tumor CHO 1.36 [6]

BAPPN HepG2 3.3 µg/mL [7]

BAPPN HCT-116 23 µg/mL [7]

BAPPN MCF-7 3.1 µg/mL [7]

BAPPN A549 9.96 µg/mL [7]

Experimental Protocol: Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric

assay for assessing cell metabolic activity.

Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to

adhere overnight.

Compound Treatment: The cells are then treated with various concentrations of the

tetramethylisoindoline derivatives for a specified duration (e.g., 24, 48, or 72 hours).
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MTT Addition: After the incubation period, MTT solution is added to each well and incubated

to allow the formation of formazan crystals by metabolically active cells.

Solubilization and Measurement: The formazan crystals are solubilized with a suitable

solvent (e.g., DMSO), and the absorbance is measured at a specific wavelength using a

microplate reader.

Data Analysis: The cell viability is expressed as a percentage of the control (untreated cells),

and the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is

calculated.

Future Directions
The field of tetramethylisoindoline derivatives holds significant promise for the development of

novel therapeutic agents. Future research should focus on:

Expansion of the Chemical Library: Synthesizing a broader range of derivatives to establish

comprehensive structure-activity relationships (SAR).

In-depth Mechanistic Studies: Elucidating the precise molecular targets and signaling

pathways involved in their anticancer and antioxidant activities.

In Vivo Efficacy and Safety Profiling: Evaluating the therapeutic potential and toxicity of lead

compounds in preclinical animal models.

Development as EPR Probes: Further exploring the application of tetramethylisoindoline

nitroxides as stable probes for in vivo imaging and oximetry.

By systematically exploring the chemical space and biological activities of

tetramethylisoindoline derivatives, the scientific community can unlock their full potential for

addressing unmet medical needs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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